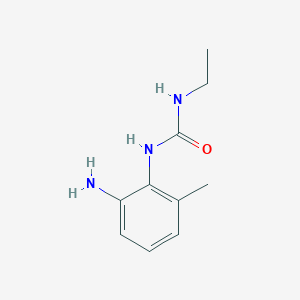

1-(2-Amino-6-methylphenyl)-3-ethylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-6-methylphenyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQZMNSEDNPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=CC=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Amino 6 Methylphenyl 3 Ethylurea

Precursor Synthesis and Functionalization for 1-(2-Amino-6-methylphenyl)-3-ethylurea Formation

The formation of this compound is contingent on the successful synthesis and reaction of its constituent precursors. This involves the preparation of a 2-amino-6-methylphenyl moiety, often in a reactive form like an isocyanate, and a suitable ethylamine-derived reagent.

The primary aniline precursor for the target molecule is 2-amino-6-methylaniline, also known as 2,6-diaminotoluene. This compound is typically produced as a byproduct in the manufacturing of 2,4-toluenediamine, a major component in the production of toluene diisocyanate for the polyurethane industry rsc.org. The synthesis of 2,6-diaminotoluene is generally achieved through the hydrogenation of 2,6-dinitrotoluene under the influence of a palladium-carbon catalyst acs.org.

The direct conversion of 2-amino-6-methylaniline to this compound can be challenging due to the presence of two amino groups, which can lead to undesired side reactions and the formation of symmetric ureas. Therefore, a common strategy involves the conversion of one of the amino groups into a more controlled reactive intermediate, such as an isocyanate.

The synthesis of 2-amino-6-methylphenyl isocyanate can be achieved through the reaction of 2-amino-6-methylaniline with phosgene (B1210022) or a phosgene substitute. Phosgene, while effective, is a highly toxic gas, leading to the preference for safer alternatives like triphosgene or diphosgene in laboratory and industrial settings. These solid or liquid reagents are easier to handle and can generate phosgene in situ for the reaction.

Another approach to selectively functionalize one of the amino groups is through the use of protecting groups. For instance, one of the amino groups of 2,6-diaminotoluene can be selectively protected, for example, with a Boc (tert-butyloxycarbonyl) group. This mono-protected diamine can then be reacted with an ethylamine (B1201723) precursor, followed by deprotection to yield the final product.

The ethyl moiety in this compound is introduced via an ethylamine precursor. This can be ethylamine itself or, more commonly in urea (B33335) synthesis, ethyl isocyanate.

Ethylamine is produced on a large scale primarily through two main processes: the reaction of ethanol and ammonia in the presence of an oxide catalyst, and the reductive amination of acetaldehyde orgsyn.org. Other laboratory-scale methods include the hydrogenation of acetonitrile or the nucleophilic substitution of a haloethane with ammonia orgsyn.org.

For the synthesis of the target urea, ethyl isocyanate is a highly effective reagent. It can be prepared by reacting ethylamine hydrochloride with phosgene or a phosgene equivalent like triphosgene in a suitable solvent such as xylene acs.org. The reaction with triphosgene offers a safer alternative to the direct use of phosgene gas mdpi.com.

Reaction Mechanisms of Urea Bond Formation in this compound

The formation of the urea bond is a cornerstone of this synthesis. Various reaction mechanisms can be employed, from traditional methods to those guided by the principles of green chemistry.

The most direct and widely used method for forming the urea linkage in this compound is the reaction between an isocyanate and an amine. In this case, two primary pathways are feasible:

Reaction of 2-Amino-6-methylphenyl isocyanate with ethylamine: This involves the nucleophilic attack of the amino group of ethylamine on the electrophilic carbonyl carbon of the isocyanate. This is a highly efficient and generally high-yielding reaction.

Reaction of 2-Amino-6-methylaniline with ethyl isocyanate: Here, the amino group of the aniline attacks the carbonyl carbon of ethyl isocyanate. A key challenge in this approach is achieving selective mono-functionalization of the diamine to avoid the formation of a bis-urea byproduct.

Phosgene and its substitutes, such as triphosgene and carbonyldiimidazole (CDI), can also be used to form the urea bond in a one-pot fashion from the corresponding amines without isolating the isocyanate intermediate. For instance, 2-amino-6-methylaniline can be reacted with triphosgene to form an in-situ isocyanate, which is then quenched with ethylamine to yield the desired product.

Table 1: Comparison of Classical Coupling Reagents for Urea Synthesis

| Reagent | State | Advantages | Disadvantages |

| Phosgene | Gas | Highly reactive, cost-effective for industrial scale. | Extremely toxic, requires specialized handling. |

| Triphosgene | Solid | Safer and easier to handle than phosgene. | More expensive than phosgene, generates phosgene in situ. |

| Diphosgene | Liquid | Easier to handle than phosgene. | Toxic, decomposes to phosgene. |

| Carbonyldiimidazole (CDI) | Solid | Non-toxic, mild reaction conditions. | Can be less reactive, may require longer reaction times. |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste and avoid hazardous reagents.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Isocyanate-amine reactions generally have high atom economy.

Use of Safer Solvents and Reagents: Replacing toxic reagents like phosgene with safer alternatives such as triphosgene or employing catalyst-based, phosgene-free routes. The use of greener solvents or even solvent-free conditions is also a key aspect.

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents and often leads to milder reaction conditions. For instance, catalytic carbonylation of amines using carbon dioxide as a C1 source is a greener alternative to the use of phosgene.

Recent research has focused on the sustainable synthesis of ureas using carbon dioxide as a renewable and non-toxic carbonyl source. This typically involves the reaction of amines with CO2 in the presence of a suitable catalyst and a dehydrating agent. Another sustainable approach involves the use of urea itself as a carbonyl source in transamidation reactions with amines, although this often requires harsh reaction conditions.

Table 2: Green Chemistry Approaches to Urea Synthesis

| Approach | Key Features | Advantages | Challenges |

| Carbon Dioxide (CO2) as a C1 Source | Utilizes a renewable and non-toxic feedstock. | Environmentally friendly, reduces greenhouse gas emissions. | Often requires high pressures and temperatures, catalyst development is ongoing. |

| Urea as a Carbonyl Source | Uses an inexpensive and readily available starting material. | Avoids toxic reagents like phosgene. | Can require high temperatures and may not be suitable for all substrates. |

| Catalytic Reductive Amination | Involves the reaction of amines with a carbonyl source in the presence of a reducing agent. | Can be highly selective and efficient. | May require expensive catalysts and specific reaction conditions. |

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to the synthesis of urea derivatives in general.

For instance, isocyanate-based MCRs are well-established. An isocyanate can react with an amine and another component, such as an aldehyde or a ketone, in a one-pot reaction to generate diverse heterocyclic structures containing a urea moiety. The development of a specific MCR for the target molecule would represent a significant advancement in its synthesis, offering a streamlined and efficient process.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of the reaction to form this compound from 2,6-diaminotoluene and ethyl isocyanate is crucial for maximizing the yield of the desired product while minimizing the formation of the di-substituted urea byproduct.

The choice of catalyst and solvent system plays a pivotal role in directing the regioselectivity of the reaction between aromatic diamines and isocyanates. While specific studies on the synthesis of this compound are not extensively documented in publicly available literature, general principles of selective N-alkylation and ureation of aromatic diamines can be applied.

Catalysis: Various transition metal catalysts have been shown to be effective in the selective mono-alkylation of aromatic amines, a reaction analogous to the targeted mono-ureation. These catalysts typically function by activating the amine or the alcohol (in the case of N-alkylation with alcohols) and facilitating the selective formation of the mono-substituted product. Catalysts based on iridium, palladium, and ruthenium have demonstrated high efficiency and selectivity in similar transformations. For instance, iridium complexes with P,N-ligands have been used for the selective monoalkylation of aromatic amines under mild conditions nih.gov. Similarly, palladium on carbon (Pd/C) has been employed for the selective N-monoalkylation of aromatic amines chemrxiv.org. Ruthenium-based catalysts have also been developed for the N-alkylation of aromatic primary amines with alcohols, yielding secondary amines in high yields nih.gov. While these examples pertain to N-alkylation, the principles of controlling selectivity through catalyst design are transferable to the synthesis of the target urea. The catalyst can influence the steric and electronic environment around the amino groups, favoring the reaction at one site over the other.

Solvent System Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for reactions involving isocyanates to avoid side reactions with the solvent. The choice of solvent can also affect the relative reactivity of the two amino groups in 2,6-diaminotoluene. Non-polar solvents might favor the reaction at the less sterically hindered amino group. The synthesis of poly(urethane-urea)s, which involves similar reactions, often utilizes polar aprotic solvents like N,N'-dimethylacetamide (DMAc) to ensure the solubility of the reactants and the growing polymer chain nih.gov.

A systematic study of different catalysts and solvent systems would be necessary to determine the optimal conditions for the selective synthesis of this compound. An example of such a study is presented in the table below, based on analogous reactions.

| Catalyst System | Solvent | Temperature (°C) | Yield of Mono-substituted Product (%) | Reference |

| [Ir(cod)Cl]2 / P,N-ligand | Toluene | 70 | >95 | nih.gov |

| Pd/C | Dioxane | 100 (Microwave) | 80-95 | chemrxiv.org |

| [Ru(p-cymene)Cl2]2 | Methanol | Reflux | >90 | nih.gov |

| Titanium Hydroxide | No solvent | 180 | >90 | acs.org |

Interactive Data Table: Catalyst and Solvent Effects on Analogous N-Alkylation Reactions Note: This data is for analogous N-alkylation reactions and is intended to be illustrative of the types of parameters that would be optimized for the synthesis of this compound.

Temperature and pressure are critical parameters that can be manipulated to control the yield and selectivity of the ureation reaction.

Temperature: The reaction between an amine and an isocyanate is typically exothermic. Controlling the reaction temperature is essential to prevent side reactions, such as the formation of allophanates from the reaction of the newly formed urea with another molecule of isocyanate. Lower temperatures generally favor higher selectivity for the mono-ureation product by reducing the rate of the second substitution. However, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate. Therefore, an optimal temperature must be determined experimentally. In the synthesis of urea from amines and carbon dioxide, temperature is a key variable, with satisfactory yields often obtained at elevated temperatures rsc.org.

Pressure: While many urea syntheses from isocyanates are carried out at atmospheric pressure, applying pressure can be beneficial, particularly when dealing with volatile reactants or when the reaction involves gaseous reagents like carbon dioxide. For the reaction of 2,6-diaminotoluene with ethyl isocyanate, the reaction is typically conducted at atmospheric pressure. However, in alternative synthetic routes, such as the synthesis of ureas from amines and CO2, pressure plays a significant role in increasing the concentration of the gaseous reactant in the liquid phase, thereby driving the reaction forward rsc.orgnih.gov. The synthesis of polyureas from diamines and carbon dioxide has been successfully carried out at high pressures (e.g., 12 MPa) and temperatures (e.g., 180 °C) in the absence of a catalyst or solvent researchgate.net.

The table below summarizes the potential effects of temperature and pressure on the synthesis of substituted ureas, based on general principles and related reactions.

| Parameter | Effect on Yield | Effect on Selectivity for Mono-ureation | Rationale |

| Increasing Temperature | Increases reaction rate, but may decrease yield beyond an optimum due to side reactions. | Generally decreases selectivity as the second amino group becomes more reactive. | Higher kinetic energy can overcome the steric hindrance of the second substitution. |

| Increasing Pressure | Generally has a minor effect for liquid-phase reactions with no gaseous reactants. | Can influence selectivity by altering the physical properties of the solvent and reactants. | Changes in density and solvation can affect the relative reactivity of the two amino groups. |

Interactive Data Table: General Influence of Temperature and Pressure on Urea Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The primary impurities are expected to be unreacted 2,6-diaminotoluene and the di-substituted byproduct, 1,1'-(2-methyl-1,3-phenylene)bis(3-ethylurea).

Common purification techniques for substituted ureas include:

Crystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A suitable eluent system (a mixture of a non-polar and a polar solvent) is used to separate the mono-substituted urea from the starting diamine and the di-substituted urea. The progress of the separation is monitored by thin-layer chromatography (TLC).

Extraction: Liquid-liquid extraction can be used to remove unreacted starting materials or byproducts with different acid-base properties. For instance, unreacted 2,6-diaminotoluene can be removed by washing the organic reaction mixture with a dilute aqueous acid solution.

The choice of purification method will depend on the scale of the reaction and the nature of the impurities. For laboratory-scale synthesis, a combination of extraction and column chromatography followed by crystallization is often employed to achieve high purity.

Alternative Synthetic Pathways for this compound and its Analogues

While the reaction of a diamine with an isocyanate is a common route, several alternative pathways exist for the synthesis of N,N'-disubstituted ureas. These methods often aim to avoid the use of hazardous isocyanates.

From Amines and Carbon Dioxide: The direct synthesis of ureas from amines and carbon dioxide is an attractive green alternative. This reaction can be carried out under various conditions, sometimes without a catalyst or solvent rsc.orgresearchgate.net. A metal-free method has been developed for the synthesis of diverse ureas from amines and CO2 at atmospheric pressure and room temperature nih.gov.

From Amines and Urea (Transamidation): The reaction of an amine with urea can lead to the formation of a substituted urea through a transamidation reaction. This method avoids the use of isocyanates but may require higher temperatures.

From Carbamates: Unsymmetrical ureas can be synthesized from the reaction of an amine with a carbamate. This method provides a phosgene-free route to ureas.

Multicomponent Reactions: Isocyanate-based multicomponent reactions offer an efficient way to synthesize complex urea derivatives in a one-pot process nih.gov.

These alternative pathways could potentially be adapted for the selective synthesis of this compound, offering safer and more environmentally friendly routes.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Amino 6 Methylphenyl 3 Ethylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 1-(2-Amino-6-methylphenyl)-3-ethylurea would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons (spin-spin coupling).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| NH (Urea) | Broad singlet | A broad signal due to quadrupole broadening and potential hydrogen exchange. | |

| NH₂ (Amino) | Broad singlet | A broad signal, its chemical shift can be concentration and solvent dependent. | |

| Ar-H (Aromatic) | 6.5 - 7.5 | Doublet, Triplet | The protons on the phenyl ring would exhibit splitting patterns dependent on their substitution. |

| CH₂ (Ethyl) | ~3.2 | Quartet | Coupled to the adjacent methyl protons. |

| CH₃ (Ethyl) | ~1.1 | Triplet | Coupled to the adjacent methylene protons. |

| CH₃ (Methyl on ring) | ~2.1 | Singlet | A singlet as there are no adjacent protons to couple with. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of these signals is characteristic of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Urea) | ~155-165 |

| Ar-C (Aromatic) | ~110-150 |

| CH₂ (Ethyl) | ~35-45 |

| CH₃ (Ethyl) | ~10-20 |

| CH₃ (Methyl on ring) | ~15-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The position, intensity, and shape of these bands are indicative of the bond type and its environment.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino & Urea) | 3500-3200 | Medium-Strong, Broad | The presence of two N-H functionalities would likely result in a broad, complex band. Hydrogen bonding would significantly influence the shape and position of this band. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong | |

| C=O Stretch (Urea) | ~1650 | Strong | This is a characteristic and intense band for the urea (B33335) carbonyl group, often referred to as the "Amide I" band. |

| N-H Bend (Amino & Urea) | 1650-1550 | Medium | This band, often called the "Amide II" band in ureas, can sometimes overlap with the C=O stretch. |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds often give strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C backbone. The symmetric vibrations of the phenyl ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum. The C=O stretch of the urea would also be observable, though typically weaker than in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

Accurate Mass Determination and Elemental Composition

HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion. From this exact mass, the elemental formula (C₁₀H₁₅N₃O) could be unequivocally confirmed. This technique differentiates between compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Chemical Formula | Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.1288 |

| [M+Na]⁺ | C₁₀H₁₅N₃NaO⁺ | 216.1107 |

| [M-H]⁻ | C₁₀H₁₄N₃O⁻ | 192.1142 |

Fragmentation Pathway Analysis and Structural Confirmation

In addition to accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern is typically unique to the molecule's structure. By analyzing the mass of the fragments, the connectivity of the atoms can be deduced, confirming the presence of the 2-amino-6-methylphenyl group, the ethyl group, and the urea linkage. This analysis serves as a crucial tool for structural elucidation and confirmation.

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide detailed insights into the molecular structure and solid-state properties of the compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule. nih.gov This map would allow for the determination of:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystallographic data would also reveal how individual molecules of this compound are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the material. Key interactions that would be investigated include:

Hydrogen Bonding: The urea and amino groups are excellent hydrogen bond donors and acceptors. It is expected that extensive intermolecular hydrogen bonding involving the N-H protons and the carbonyl oxygen would be the dominant interaction, likely forming chains or sheets within the crystal structure, similar to what is observed in other urea derivatives. nih.govresearchgate.net

π-π Stacking: The presence of the methylphenyl ring could lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal packing.

Polymorphism and Solid-State Characteristics of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms. A systematic crystallographic study under various crystallization conditions would be necessary to determine if this compound exhibits polymorphism. To date, no such studies have been reported in the literature.

Computational and Theoretical Investigations of 1 2 Amino 6 Methylphenyl 3 Ethylurea

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for probing the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 1-(2-Amino-6-methylphenyl)-3-ethylurea, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and determine its electronic properties.

These calculations yield crucial information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

The electronic properties, such as the distribution of electron density and electrostatic potential, can reveal the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the nitrogen and oxygen atoms of the urea (B33335) and amino groups are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Phenylurea

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative examples based on DFT calculations of similar molecules and are not specific experimental or calculated data for this compound.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethylurea (B42620) side chain and the rotation around the aryl-nitrogen bond in this compound mean that the molecule can adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the atoms. nih.govnih.gov This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface (PES).

Studies on similar N-aryl-N'-alkyl ureas have shown that the planarity of the urea moiety is a key factor in determining conformational preferences. nih.govresearchgate.net The trans-trans conformation of the urea group is often the most stable. nih.gov However, the presence of substituents on the phenyl ring, such as the amino and methyl groups in this case, can introduce steric hindrance and intramolecular hydrogen bonding opportunities that may favor other conformations. For example, an intramolecular hydrogen bond could potentially form between the amino group and the urea moiety, which would significantly stabilize a particular conformation. The ortho-methyl group is also expected to influence the rotational barrier around the C(aryl)-N bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. nih.govresearchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the functional groups present, such as the N-H, C=O, and C-N stretching and bending vibrations of the urea and amino groups.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Phenylurea Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Urea) | 155.8 | 156.2 |

| C-ipso (Aryl) | 138.2 | 138.5 |

| C-ortho (Aryl) | 119.5 | 120.1 |

| C-meta (Aryl) | 129.0 | 129.3 |

| C-para (Aryl) | 122.3 | 122.8 |

| CH₂ (Ethyl) | 40.1 | 40.5 |

| CH₃ (Ethyl) | 15.2 | 15.6 |

Note: This table provides a representative comparison to illustrate the typical accuracy of DFT-based NMR predictions for similar compounds.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time.

Dynamic Behavior and Conformational Flexibility in Different Environments

MD simulations would allow for the exploration of the conformational landscape of this compound by simulating its movements over a period of time. This approach provides a more realistic picture of the molecule's flexibility and the transitions between different conformations. nih.gov Such simulations can reveal how the molecule folds and unfolds, and the timescales of these motions. This is particularly important for understanding how the molecule might interact with a biological target, as its shape is not static.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. nih.govpnas.org These simulations can show how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation. nih.gov

For this compound, simulations in an aqueous environment would be particularly relevant for understanding its behavior in a biological context. The simulations would likely show the formation of hydrogen bonds between the urea and amino groups and the surrounding water molecules. nih.gov The polarity of the solvent can also influence the relative stability of different tautomers and conformers. nih.gov For instance, a polar solvent might stabilize a more polar conformation of the molecule. mdpi.com

Intermolecular Interaction Studies and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how this compound organizes in the solid state and in solution, which in turn dictates its material properties. The urea functional group is a strong hydrogen bond donor and acceptor, and its presence, along with the aromatic ring and amino group, suggests a rich potential for various non-covalent interactions. researchgate.netnih.gov Computational methods are invaluable for dissecting these interactions and predicting the resulting supramolecular assemblies. wikipedia.org

Key intermolecular forces expected to govern the assembly of this compound include:

Hydrogen Bonding: The urea moiety can form robust N-H···O=C hydrogen bonds, leading to the formation of one-dimensional chains or more complex networks. researchgate.net The primary amino group (-NH2) on the phenyl ring provides additional sites for hydrogen bonding.

π-Interactions: The methyl-substituted phenyl ring can participate in π-π stacking interactions, where aromatic rings arrange in parallel or T-shaped orientations. Additionally, NH-π interactions, where the N-H bond of the urea or amino group interacts with the electron cloud of the aromatic ring, are also possible. nih.govnih.gov

Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy between molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the forces holding the supramolecular structure together. researchgate.net

Predictive studies on supramolecular assembly often involve crystal structure prediction (CSP) algorithms. These methods generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. The most stable predicted structures can then be analyzed to identify recurring hydrogen bonding motifs and other supramolecular synthons.

Hypothetical Interaction Energy Decomposition:

A hypothetical SAPT analysis for a dimer of this compound could yield the following energy components, illustrating the dominant forces at play.

| Interaction Component | Hypothetical Energy (kJ/mol) |

| Electrostatics | -45.0 |

| Exchange | 60.0 |

| Induction | -15.0 |

| Dispersion | -30.0 |

| Total Interaction Energy | -30.0 |

This table is illustrative and not based on experimental data.

Structure-Property Relationship Modeling (excluding biological/clinical properties)

Structure-property relationship modeling aims to correlate the molecular structure of a compound with its macroscopic properties using computational models. nih.gov For this compound, these models can predict physicochemical and material-related attributes without the need for extensive experimental measurements.

Quantitative Structure-Property Relationships (QSPR) for Physicochemical or Material-Related Attributes

QSPR models are mathematical equations that link molecular descriptors (numerical representations of molecular structure) to a specific property. nih.gov For this compound, QSPR could be used to predict properties such as:

Melting Point: This is influenced by the strength of intermolecular forces and molecular symmetry. Descriptors related to hydrogen bonding capacity, molecular shape, and polarity would be relevant.

Solubility: The ability of the compound to dissolve in various solvents can be predicted using descriptors for polarity, hydrogen bonding, and molecular size.

The development of a QSPR model involves calculating a wide range of molecular descriptors for a set of related compounds with known property values. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model.

Hypothetical QSPR Equation for Melting Point:

A simplified, hypothetical QSPR model for predicting the melting point of phenylurea derivatives might look like this:

Melting Point (°C) = 2.5 * (Number of H-bond donors) + 5.1 * (Molecular Surface Area) - 1.2 * (Rotatable Bonds) + 55.3

This equation is for illustrative purposes only.

Topological Descriptors and Molecular Fingerprinting for Chemical Space Exploration

Topological descriptors are numerical values derived from the 2D representation of a molecule, capturing information about its size, branching, and connectivity. nih.gov Examples include the Zagreb indices and the Randić index. These descriptors can be used in QSPR models and to assess the similarity or diversity of compounds within a chemical library.

Molecular fingerprints are bit strings that encode the presence or absence of specific structural features or substructures within a molecule. They provide a rapid way to screen large databases of compounds and to explore the "chemical space" around a lead molecule like this compound. By comparing its fingerprint to those of other known materials, it's possible to identify compounds with potentially similar properties or to explore novel structural modifications that might lead to desired attributes.

Example Topological Descriptors for this compound:

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Connectivity Index | First Zagreb Index (M1) | 68 |

| Connectivity Index | Second Zagreb Index (M2) | 79 |

| Shape Index | Kier Shape Index (kappa 1) | 12.45 |

This table contains hypothetical values for illustrative purposes.

By utilizing these computational approaches, researchers can gain significant insights into the physicochemical nature of this compound and rationally design new materials with tailored properties, all while minimizing the need for extensive laboratory synthesis and testing.

Chemical Reactivity and Derivatization of 1 2 Amino 6 Methylphenyl 3 Ethylurea

Reactions at the Urea (B33335) Moiety

The urea group, with its carbonyl and two nitrogen atoms, is a site for several chemical reactions, including stability studies and derivatization through alkylation and acylation.

The stability of the urea linkage is a critical factor in its application and persistence. Phenylureas, in general, are susceptible to hydrolysis and thermal decomposition under certain conditions.

Hydrolysis: The hydrolysis of phenylureas is influenced by pH, temperature, and buffer concentration. researchgate.netrsc.org The reaction can proceed through different mechanisms depending on the pH. In basic media (pH 12-14), the hydrolysis of phenylureas can occur via an addition-elimination mechanism, similar to the hydrolysis of amides and esters. rsc.org At lower pH, the reaction may involve the formation of a phenylisocyanate intermediate. rsc.org The rate of hydrolysis is dependent on the nature and position of substituents on the phenyl ring. Electron-withdrawing groups can influence the reaction rate by affecting the electron density on the urea nitrogens.

Thermal Decomposition: Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that these compounds primarily decompose through four-center pericyclic reactions, leading to the formation of substituted isocyanates and amines. nih.gov This unimolecular decomposition pathway is generally favored over initial bond fissions. The decomposition of urea itself begins around its melting point (133°C) and proceeds through several stages, forming products like biuret, triuret, and cyanuric acid at higher temperatures. lew.royoutube.comresearchgate.netnih.gov For 1-(2-amino-6-methylphenyl)-3-ethylurea, thermal stress would likely lead to the formation of 2-amino-6-methylphenyl isocyanate and ethylamine (B1201723).

| Condition | General Reactivity of Phenylureas | Anticipated Products for this compound |

| Acidic/Basic Hydrolysis | Cleavage of the urea C-N bond | 2-Amino-6-methylaniline, Ethylamine, Carbon Dioxide |

| Thermal Decomposition | Formation of isocyanate and amine | 2-Amino-6-methylphenyl isocyanate, Ethylamine |

The nitrogen atoms of the urea moiety can undergo alkylation and acylation, although these reactions can sometimes be challenging. Direct N-alkylation of ureas with alkylating agents has been reported to be difficult, with O-alkylation sometimes being a competing reaction. google.com However, under specific conditions, such as in the presence of a solid base and a phase transfer catalyst, N-alkylation can be achieved. google.com N-acylation of ureas can be accomplished using acylating agents like acyl chlorides or anhydrides to form N-acylurea derivatives. researchgate.net These reactions provide a route to more complex urea-based structures.

| Reaction | Reagents | General Product Class |

| N-Alkylation | Alkyl halides, Phase transfer catalyst, Base | N-Alkyl-1-(2-amino-6-methylphenyl)-3-ethylurea |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-1-(2-amino-6-methylphenyl)-3-ethylurea |

Reactions of the 2-Amino-6-methylphenyl Group

The substituted phenyl ring offers multiple sites for chemical modification, including the aromatic ring itself, the primary amine, and the methyl group.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups. These groups are ortho-, para-directing. rsc.org In this specific molecule, the positions ortho and para to the amino group are positions 3, 5, and the position occupied by the urea moiety. The positions ortho and para to the methyl group are positions 1 (occupied by the amino group) and 3, and 5. Therefore, electrophilic attack is most likely to occur at positions 3 and 5 of the phenyl ring. The urea substituent, being a deactivating group, will also influence the regioselectivity. The steric hindrance from the ortho-methyl group and the ethylurea (B42620) group will also play a significant role in directing the incoming electrophile.

| Reaction | Reagents | Expected Major Products |

| Halogenation | Cl₂, Br₂, Lewis Acid | 1-(2-Amino-3/5-halo-6-methylphenyl)-3-ethylurea |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-3/5-nitro-6-methylphenyl)-3-ethylurea |

| Sulfonation | H₂SO₄ | 4-Amino-5-(3-ethylureido)-3-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | 1-(2-Amino-3/5-alkyl-6-methylphenyl)-3-ethylurea |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Amino-3/5-acyl-6-methylphenyl)-3-ethylurea |

The primary aromatic amine is a versatile functional group that can undergo a wide range of reactions.

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. byjus.combyjus.com This process is known as diazotization. The resulting diazonium salt of this compound would be a highly useful intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer and related reactions. masterorganicchemistry.com For example, 2-chloro-6-methylaniline (B140736) can undergo diazotization to introduce various functional groups. chemicalbook.com

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out under acid or base catalysis. The resulting imines can be further modified, for example, by reduction to secondary amines.

Acylation: The primary amine can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. byjus.com This reaction is often used to protect the amino group or to introduce new functional moieties. Due to the presence of two amino groups (one primary aromatic and one in the urea moiety), selective acylation would depend on the reaction conditions and the reactivity of the respective nitrogen atoms. Generally, the primary aromatic amine is more nucleophilic and would be expected to react preferentially.

| Reaction | Reagents | Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | [2-(3-Ethylureido)-3-methylphenyl]diazonium chloride |

| Condensation | Aldehyde/Ketone | Schiff base (Imine) derivative |

| Acylation | Acyl chloride/Anhydride | N-[2-(3-Ethylureido)-3-methylphenyl]amide |

The methyl group attached to the aromatic ring can also be a site for chemical modification, although typically under more forcing conditions.

Oxidation: The methyl group on an electron-rich aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions would need to be carefully controlled to avoid oxidation of other functional groups in the molecule, particularly the primary amine.

Halogenation: Halogenation of the methyl group can occur via a free-radical mechanism under UV light or at high temperatures in the presence of a radical initiator. libretexts.orgstudymind.co.uk This reaction would lead to the stepwise replacement of the hydrogen atoms of the methyl group with halogen atoms, yielding mono-, di-, and tri-halomethyl derivatives.

| Reaction | Reagents | Product |

| Oxidation | KMnO₄, heat | 2-Amino-6-(3-ethylureido)benzoic acid |

| Halogenation | Cl₂ or Br₂, UV light | 1-[2-Amino-6-(halomethyl)phenyl]-3-ethylurea |

Insufficient Data Available for "this compound" Derivatization and Reactivity Analysis

Despite a comprehensive search of available scientific literature and patent databases, there is a significant lack of specific information regarding the chemical reactivity and derivatization of the compound this compound. Consequently, a detailed article on the synthesis of its novel derivatives with modified side chains and mechanistic investigations of its derivatization reactions, as per the requested outline, cannot be generated at this time.

The compound, identified by its CAS Number 1094697-45-6, is commercially available, indicating its use in research or as a building block in chemical synthesis. However, published studies detailing its specific reactivity, the synthesis of new analogs through side-chain modification, or investigations into the mechanisms of such reactions could not be located.

General methodologies for the synthesis and derivatization of urea compounds are well-established in chemical literature. These typically involve the reaction of amines with isocyanates or the use of phosgene (B1210022) equivalents to form the urea linkage. Subsequent modifications can then be made to the side chains. However, without specific examples or research pertaining to this compound, any discussion would be purely hypothetical and would not meet the required standard of a scientifically accurate and detailed research article.

Further research and publication in the field are required to provide the necessary data to fulfill the requested article's scope.

Analytical Method Development for 1 2 Amino 6 Methylphenyl 3 Ethylurea Focus on Pure Compound, Synthetic Mixtures, Environmental Analysis

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to separating 1-(2-Amino-6-methylphenyl)-3-ethylurea from impurities, starting materials, and byproducts, as well as for its quantification. The selection of a specific technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally labile compounds like substituted phenylureas. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. This approach is widely used for the analysis of structurally related phenylurea herbicides. mdpi.comnih.gov

A typical RP-HPLC system would employ a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase would likely consist of a gradient or isocratic mixture of acetonitrile or methanol and water. amrita.edursc.org A diode array detector (DAD) is suitable for detection, allowing for spectral confirmation of the peak and monitoring at the wavelength of maximum absorbance, which for many phenylureas is around 245-250 nm. mdpi.comamrita.edu

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at ~245 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method can be adapted for the analysis of the pure compound to determine its percentage purity, for monitoring the progress of its synthesis by quantifying the disappearance of reactants and the appearance of the product, and for trace-level detection in environmental water samples after a suitable pre-concentration step like solid-phase extraction (SPE). rsc.orgnih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of phenylurea compounds due to their thermal instability. nih.gov At the high temperatures typically used in GC inlet ports, compounds like this compound can degrade, often breaking down into their corresponding isocyanate and amine precursors. This thermal lability leads to poor reproducibility and inaccurate quantification. crsubscription.com

However, GC analysis can be made feasible through two main strategies:

Derivatization: The compound can be chemically modified to create a more volatile and thermally stable derivative. Common derivatization reactions for phenylureas include alkylation or acylation of the urea (B33335) nitrogens. crsubscription.com This process, while effective, adds complexity and potential sources of error to the analysis.

Controlled Injection Conditions: By using a cool on-column or a programmable temperature vaporization (PTV) inlet, the sample can be introduced into the GC column at a lower temperature, minimizing thermal degradation. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique can provide high selectivity and sensitivity, which is particularly useful for identifying trace amounts in complex environmental matrices. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of synthetic reactions. acs.org For the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials (e.g., 2,6-dimethylaniline) and the formation of the urea product.

A silica gel plate typically serves as the stationary phase due to the polar nature of the amine and urea functional groups. The mobile phase, or eluent, must be carefully chosen to achieve good separation between the spots corresponding to the starting material, product, and any potential byproducts. A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is a common starting point for aromatic compounds. nih.govnist.gov For compounds containing basic amine groups, the addition of a small amount of a base like triethylamine to the mobile phase can improve peak shape and prevent streaking. unimi.it

Table 2: Potential TLC Solvent Systems for Monitoring the Synthesis of this compound

| Solvent System (v/v) | Rationale |

| Hexane:Ethyl Acetate (e.g., 70:30 to 50:50) | A versatile system for compounds of intermediate polarity. acs.org |

| Toluene:Acetone (e.g., 80:20) | Good for separating aromatic compounds. |

| Dichloromethane:Methanol (e.g., 95:5) | A more polar system for compounds that do not move in less polar solvents. |

| Butanol:Acetic Acid:Water (e.g., 60:25:15) | A highly polar system often used for separating polar compounds like amino acids. nih.gov |

After development, the spots can be visualized under a UV lamp (typically at 254 nm), as the aromatic ring will absorb UV light. Staining with reagents like ninhydrin (for the primary amine) or p-dimethylaminobenzaldehyde can also be used for visualization.

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer rapid and sensitive means for the detection and quantification of this compound, particularly in pure solutions or simple mixtures.

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores. The this compound molecule contains a substituted benzene ring, which is a strong chromophore. The electronic transitions within this aromatic system, specifically π→π* transitions, result in characteristic absorption bands in the UV region.

Based on structurally similar compounds like N-(2-aminophenyl)acetamide, the primary absorption maximum (λmax) is expected to be in the 230-250 nm range, with a secondary, less intense band around 280-300 nm. nih.gov The exact position and intensity of these bands are influenced by the solvent polarity and the electronic effects of the amino, methyl, and ethylurea (B42620) substituents on the phenyl ring.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the determination of the concentration of an unknown sample.

Table 3: Expected UV-Vis Spectral Properties of this compound

| Spectral Feature | Expected Range/Characteristic |

| Primary λmax | ~240 nm |

| Secondary λmax | ~290 nm |

| Molar Absorptivity (ε) | Dependent on solvent; higher for the primary absorption band. |

| Typical Solvent | Ethanol, Methanol, or Acetonitrile |

Fluorescence spectroscopy is a highly sensitive technique that can potentially be applied to this compound. The fluorescence of a molecule depends on its ability to absorb light and then re-emit it at a longer wavelength. The presence of the aromatic ring and the amino group suggests that the compound may exhibit fluorescence. Many aromatic amines are known to be fluorescent.

However, the fluorescence properties of phenylurea derivatives can be complex. Some studies on π-conjugated urea-bearing polymers have shown fluorescence, with emission maxima dependent on the specific structure and solvent environment. nih.gov For instance, some novel urea derivatives exhibit fluorescence with emission maxima ranging from the violet to the green region of the spectrum (381–517 nm). mdpi.com The presence of the urea group itself can sometimes lead to fluorescence quenching through various mechanisms, including photoinduced electron transfer. The fluorescence intensity and the position of the emission maximum would be highly dependent on factors such as solvent polarity, pH, and the presence of quenching agents. nih.gov

Without specific experimental data for this compound, its fluorescent properties remain speculative. However, if the compound is found to be fluorescent, this technique could offer a highly sensitive and selective method for its quantification, particularly in environmental analysis where low detection limits are required.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of individual components in complex mixtures. These methods combine a separation technique with a spectroscopic detection technique, providing both qualitative and quantitative information. For a substituted phenylurea compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent hyphenated techniques.

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

The development of an LC-MS method for this compound would involve the optimization of several parameters to achieve the desired sensitivity, selectivity, and reproducibility.

Chromatographic Conditions:

A reversed-phase chromatographic approach is typically employed for the separation of urea-based compounds. The choice of the stationary phase (e.g., C18, C8) and the mobile phase composition are critical for achieving good chromatographic resolution.

A gradient elution is often preferred to effectively separate the target analyte from impurities and matrix components. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection:

Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound, typically operating in the positive ion mode. The protonated molecule [M+H]⁺ would be the primary ion observed.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are utilized. MRM, in particular, offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transition | m/z (Precursor) -> m/z (Product) |

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC-MS analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability.

Derivatization:

The primary amino group and the urea functional group can be derivatized to make the compound more amenable to GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) or acylating agents (e.g., trifluoroacetic anhydride). Derivatization converts the polar N-H groups into less polar and more volatile derivatives.

GC-MS Conditions:

A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte. The temperature program of the GC oven is optimized to ensure good separation from other components in the sample.

Electron ionization (EI) is the most common ionization technique in GC-MS, which can lead to extensive fragmentation. This fragmentation pattern is highly reproducible and can be used for structural elucidation and library matching.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Injection Mode | Splitless |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Scan Range | m/z 50-500 |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The this compound molecule contains an aromatic amine group, which is electrochemically active and can be oxidized at a suitable electrode surface.

Voltammetric Techniques:

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for the analysis of this compound. These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation peak potential can be used for qualitative identification, while the peak current is proportional to the concentration of the analyte.

The development of an electrochemical method would involve the selection of an appropriate working electrode (e.g., glassy carbon, carbon paste, or chemically modified electrodes), a suitable supporting electrolyte, and the optimization of the voltammetric parameters.

Chemically Modified Electrodes:

To enhance the sensitivity and selectivity of the electrochemical detection, the working electrode can be modified with various materials. Nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles can be used to increase the electrode surface area and facilitate the electron transfer process, leading to a lower detection limit.

Table 3: Potential Electrochemical Parameters for the Detection of this compound

| Parameter | Condition |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | 0.2 V to 1.2 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

Despite a comprehensive search for scientific literature on the chemical compound This compound , with a specific focus on its non-biological applications in advanced materials chemistry, no detailed research findings corresponding to the requested outline were found.

Searches were conducted to identify studies related to its role in:

Supramolecular Chemistry and Crystal Engineering , including self-assembly studies, directed crystal growth, and the formation of host-guest systems.

Polymer Science and Engineering , investigating its potential as a monomer in polymer synthesis (such as polyureas), or its use as a cross-linking agent or polymer modifier.

Catalysis and Organocatalysis , exploring any potential catalytic activity.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Potential Applications and Role in Advanced Materials Chemistry" for this specific compound as per the provided structure and content requirements due to the absence of published research in these areas.

Potential Applications and Role in Advanced Materials Chemistry Focus on Non Biological Applications

Catalysis and Organocatalysis

Involvement of Urea (B33335) Motifs in Catalytic Reactions

The urea functional group is a key player in the design of organocatalysts and ligands for metal-catalyzed reactions. The hydrogen-bonding capabilities of the urea moiety, where the N-H protons act as hydrogen-bond donors and the carbonyl oxygen as an acceptor, are central to its catalytic activity. This allows for the activation of substrates through hydrogen bonding, a critical step in many catalytic cycles.

Urea derivatives have been successfully employed as catalysts in a range of organic transformations. The ability of the urea group to form stable complexes through hydrogen bonding can influence the stereoselectivity and efficiency of these reactions. The presence of both hydrogen bond donors and acceptors in the urea structure allows for the formation of well-defined supramolecular structures that can act as catalytic sites. researchgate.netzendy.io

Ligand Design for Metal-Catalyzed Processes

The exceptional ligating properties of urea-containing compounds enable them to form stable complexes with a variety of transition metals. tandfonline.com These metal complexes have shown significant potential in various catalytic applications. The design of new ligands is a crucial avenue for the advancement of transition metal-catalyzed reactions, and phosphine-urea ligands, for example, have been developed for C-C and C-N cross-coupling reactions. digitellinc.com

In the context of 1-(2-Amino-6-methylphenyl)-3-ethylurea, the amino group and the urea moiety can both serve as coordination sites for metal ions. This bidentate or even multidentate coordination can lead to the formation of stable and catalytically active metal complexes. The steric and electronic properties of the 2-amino-6-methylphenyl group can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complex. A new class of dialkylarylphosphine ligands incorporating a Lewis-basic urea subunit has been designed and synthesized for use in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of urea-based ligands. nih.gov

| Catalytic Application | Role of Urea Motif | Example of Reaction |

| Organocatalysis | Substrate activation via hydrogen bonding | Asymmetric Aldol Reactions |

| Metal-Catalyzed Cross-Coupling | Ligand for metal center | Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig Aminations digitellinc.com |

| Polymerization Reactions | Control of polymer stereochemistry | Ring-Opening Polymerization |

Advanced Materials Development

The structural features of this compound also make it a valuable building block for the creation of advanced materials with specific functionalities.

Functional Materials with Tailored Optical or Electronic Properties

Urea derivatives are known to self-assemble into well-ordered supramolecular structures through intermolecular hydrogen bonding. researchgate.net This self-assembly can lead to the formation of materials with interesting optical and electronic properties. The aromatic ring in this compound can contribute to the electronic properties of such materials through π-π stacking interactions.

By modifying the substituents on the phenyl ring or the ethyl group, it is possible to tune the electronic energy levels and, consequently, the optical and electronic properties of the resulting materials. This could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Theoretical computation methods, such as Density Functional Theory (DFT), can be used to predict the electronic properties of such urea derivatives and their potential as corrosion inhibitors on metal surfaces. materials.international

Adsorbents or Chemical Sensors (for non-biological analytes)

The hydrogen-bonding capabilities of the urea group are also central to its application in the development of chemical sensors. researchgate.net Urea-based receptors can be designed to selectively bind to specific anions or neutral molecules through hydrogen-bonding interactions. This binding event can then be translated into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence.

The this compound molecule possesses multiple sites for interaction with analytes. The urea N-H groups can act as hydrogen-bond donors to bind anions, while the amino group and the aromatic ring can also participate in host-guest interactions. This makes the compound a promising candidate for the development of sensors for non-biological analytes such as environmentally relevant anions or small organic molecules. For instance, non-enzymatic urea sensors have been developed using materials like nickel cobalt oxide nanoneedles, demonstrating high sensitivity and selectivity. diva-portal.orgrsc.org

| Material Type | Key Feature | Potential Application |

| Supramolecular Polymers | Self-assembly via hydrogen bonding | Organic Electronics |

| Colorimetric Sensors | Analyte binding induces color change | Environmental Monitoring |

| Fluorescent Sensors | Analyte binding alters fluorescence | Chemical Detection |

Future Directions and Emerging Research Avenues for 1 2 Amino 6 Methylphenyl 3 Ethylurea

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is revolutionizing how researchers approach molecular design and synthesis. engineering.org.cnmdpi.com For 1-(2-Amino-6-methylphenyl)-3-ethylurea, these computational tools offer a powerful approach to overcoming synthetic challenges and predicting its physicochemical properties with greater accuracy and speed.

Beyond synthesis, ML models can be developed to predict a wide range of properties for this compound. By inputting the molecular structure, these models can estimate parameters such as solubility, melting point, and spectroscopic signatures. This predictive capability is particularly valuable for screening potential applications without the need for initial synthesis and characterization. For instance, a model could predict the binding affinity of this compound to a specific target, guiding further experimental investigation.

Table 1: Hypothetical Input Features and Predicted Properties for this compound using a Machine Learning Model

| Input Features (Molecular Descriptors) | Predicted Properties |

| Molecular Weight | Solubility in various solvents |

| Number of Hydrogen Bond Donors/Acceptors | Melting Point (°C) |

| Topological Polar Surface Area | LogP (Lipophilicity) |

| Rotatable Bonds | Predicted 13C NMR shifts |

This table is illustrative and represents the type of data that could be generated through machine learning applications.

Development of Novel Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. The development of novel spectroscopic techniques for in situ monitoring would provide real-time insights into the formation of this compound. Techniques such as process analytical technology (PAT), including in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with chemometrics, could be employed to track the concentration of reactants, intermediates, and the final product throughout the reaction.

This real-time data would enable a deeper understanding of the reaction mechanism and help identify any transient or unstable intermediates. Furthermore, in situ monitoring is essential for developing robust and reproducible synthetic protocols, ensuring consistent product quality and yield. The insights gained from these techniques could also inform the design of more efficient and controlled synthetic processes for this compound and related compounds.

Exploration of New Synthetic Methodologies with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ureaknowhow.comrsc.orgrsc.org For this compound, future research will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric reagents. For instance, the development of a catalytic system for the direct carbonylation of 2-amino-6-methylaniline with an ethylamine (B1201723) equivalent would be a significant advancement over traditional methods that may involve hazardous reagents like phosgene (B1210022) derivatives. Additionally, the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, such as lower temperatures and pressures, will be key areas of investigation. acs.orgspringernature.com

Table 2: Comparison of a Hypothetical Traditional vs. a Green Synthetic Route for this compound

| Parameter | Traditional Route | Green Route (Hypothetical) |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, renewable feedstocks |

| Solvents | Chlorinated organic solvents | Water or bio-based solvents |

| Energy Consumption | High temperature and pressure | Lower temperature and pressure |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant | Minimized |

This table provides a conceptual comparison and does not represent actual experimental data.

Advanced Materials Applications in Non-Biological Domains

While the biological applications of substituted ureas are widely studied, the potential of this compound in non-biological advanced materials remains an open area for exploration. The presence of functional groups such as the amino and urea (B33335) moieties suggests that this compound could serve as a versatile building block for the synthesis of novel polymers and materials.

For example, the amino group could be used for polymerization reactions, leading to the formation of polyureas or polyamides with unique properties. The urea functionality, with its ability to form strong hydrogen bonds, could be exploited to create self-assembling materials or supramolecular structures. These materials could find applications in areas such as coatings, adhesives, or as components in organic electronic devices. Further research into the material properties of this compound and its derivatives could uncover a range of new and valuable applications.

Q & A

Q. What are the optimal spectroscopic techniques for confirming the structural integrity of 1-(2-Amino-6-methylphenyl)-3-ethylurea?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify aromatic substituent positions and urea linkage. Infrared (IR) spectroscopy can identify N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validate with X-ray crystallography if crystalline samples are available .

Q. How should researchers design a synthesis protocol for this compound to minimize by-products?

- Methodological Answer : Use a stepwise approach:

- Step 1 : React 2-amino-6-methylaniline with ethyl isocyanate under inert conditions (N₂ atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize solvent polarity to reduce side reactions .

Q. What stability tests are critical for assessing this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; analyze via HPLC for decomposition products.

- Photostability : Expose to UV light (ICH Q1B guidelines) and compare pre-/post-exposure spectra.

- Humidity Tests : Store at 75% relative humidity; monitor hydrolysis of the urea moiety .

Advanced Research Questions